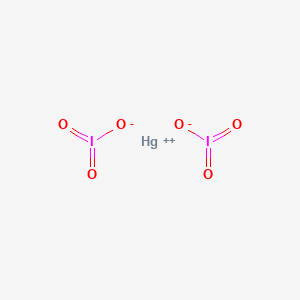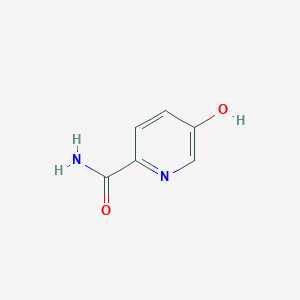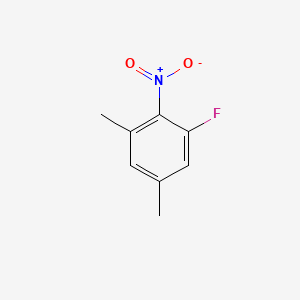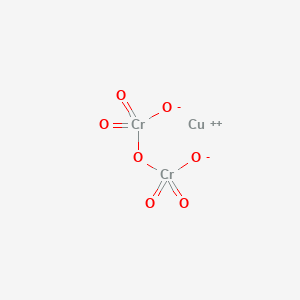
Phtalate de diisobutyle
Vue d'ensemble
Description
Ethyl isobutyl phthalate is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like ethyl isobutyl phthalate are widely used in the production of polyvinyl chloride (PVC) products, including tubes, adhesives, and personal care products .
Applications De Recherche Scientifique
Ethyl isobutyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of flexible PVC products.
Biology: Research studies investigate its effects as an endocrine disruptor and its impact on human health.
Medicine: It is studied for its potential toxicological effects and its role in the development of medical devices.
Industry: Widely used in the production of consumer goods, including toys, food packaging, and personal care products
Mécanisme D'action
Target of Action
Ethyl isobutyl phthalate, like other phthalates, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism . Phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including Ethyl isobutyl phthalate, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathways of phthalates involve the induction and promotion of inflammation, oxidative stress, and apoptosis .
Pharmacokinetics
Phthalates in general are known to have low to moderate reproducibility of their biomarkers across pregnancy . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of phthalates can vary significantly, impacting their bioavailability .
Result of Action
Phthalates are known to induce deleterious effects on organism health, including reproductive toxicity, cardiotoxicity, hepatotoxicity, nephrotoxicity, teratogenicity, and tumor development .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Ethyl isobutyl phthalate. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .
Safety and Hazards
Phthalates, including Ethyl isobutyl phthalate, are associated with a variety of health outcomes . They can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to handle them in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Orientations Futures
Phthalates have ubiquitous presence in food and environment with potential adverse health effects in humans . There is a need to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health . More countries should establish constraints or substitute measures for phthalates to reduce health risks .
Analyse Biochimique
Cellular Effects
Some studies suggest that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Molecular Mechanism
The molecular mechanism of action of ethyl isobutyl phthalate is not well-defined. It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Temporal Effects in Laboratory Settings
It has been observed that exposure to some phthalates may be decreasing, while exposure to replacements, such as di(2-ethylhexyl)terephthalate (DEHTP), is increasing .
Dosage Effects in Animal Models
Research on other phthalates has shown that exposure can lead to various health effects, with potential differences observed at different dosage levels .
Metabolic Pathways
Ethyl isobutyl phthalate is likely to be involved in various metabolic pathways in the body. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) from the stomach until excretion through urine .
Transport and Distribution
It is known that phthalates can leach from the items that contain them, facilitating transfer into the human body, with oral exposure being the most common route .
Méthodes De Préparation
Ethyl isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol and ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid, sulfonated graphene, or iron (III) chloride. The process yields water as a byproduct . Industrial production methods often employ continuous esterification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Ethyl isobutyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, ethyl isobutyl phthalate can hydrolyze to form phthalic acid and the corresponding alcohols (isobutanol and ethanol).
Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.
Substitution: Ethyl isobutyl phthalate can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions are phthalic acid and its derivatives .
Comparaison Avec Des Composés Similaires
Ethyl isobutyl phthalate is similar to other phthalates such as:
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Compared to these compounds, ethyl isobutyl phthalate has unique properties that make it suitable for specific applications, such as its particular balance of flexibility and durability in PVC products .
Propriétés
IUPAC Name |
1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXXQVSKWJPZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620537 | |
| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94491-96-0 | |
| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


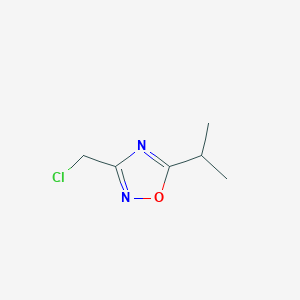
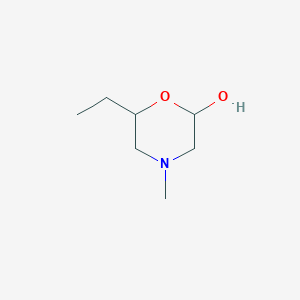
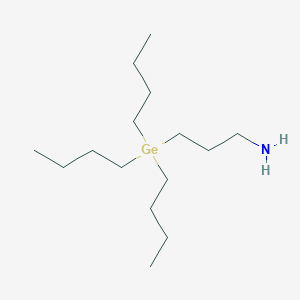
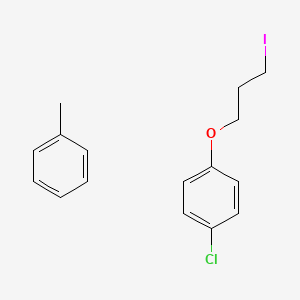
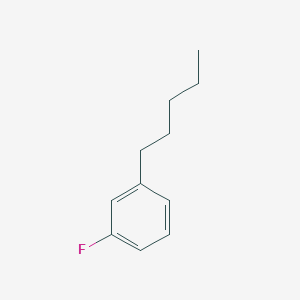
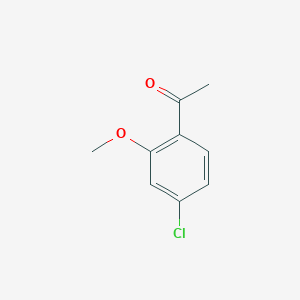
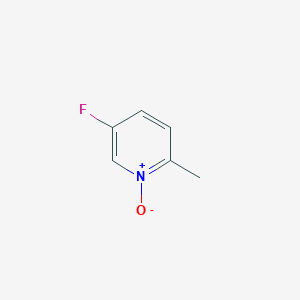
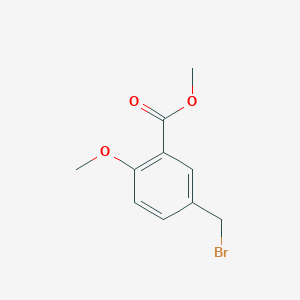
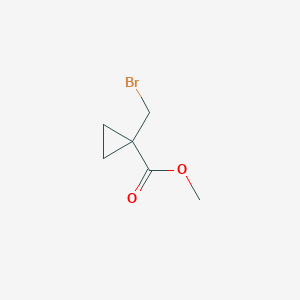
![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)
